7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Description
Historical Development of Triazolo[1,5-a]pyrimidine Scaffold
The historical foundation of 1,2,4-triazolo[1,5-a]pyrimidine chemistry traces back to pioneering work conducted in the early twentieth century. The first synthetic 1,2,4-triazolo[1,5-a]pyrimidine scaffold was reported by Bulow and Haas in 1909, marking the beginning of this important heterocyclic chemistry branch. This initial discovery established the fundamental framework for subsequent developments in triazolopyrimidine synthesis and applications. The early investigations focused primarily on understanding the basic chemical properties and synthetic accessibility of these bicyclic systems.
Throughout the decades following this initial discovery, researchers gradually recognized the potential of triazolopyrimidine scaffolds in various applications. The development gained significant momentum as chemists began to appreciate the structural similarities between triazolopyrimidines and naturally occurring purine systems. This recognition led to extensive exploration of triazolopyrimidines as potential purine surrogates in biological systems. The historical progression of this field demonstrates a clear evolution from basic synthetic chemistry to sophisticated medicinal chemistry applications.
The advancement of triazolopyrimidine chemistry accelerated substantially in recent decades, with researchers identifying numerous biologically active derivatives. Important historical examples include the development of Trapidil, a platelet-derived growth factor antagonist that was successfully marketed in Japan and other countries for treating patients with ischemic coronary heart, liver, and kidney diseases. This commercial success validated the therapeutic potential of triazolopyrimidine-based compounds and encouraged further research investments in this area.
The evolution of synthetic methodologies has been equally significant in the historical development of this field. Modern synthetic approaches have enabled the preparation of increasingly complex triazolopyrimidine derivatives with precise substitution patterns. These advances have facilitated the systematic exploration of structure-activity relationships and the development of compounds with enhanced biological properties.
Structural Classification and Nomenclature of Triazolopyrimidines
The structural classification of triazolopyrimidines encompasses several distinct isomeric forms, each possessing unique chemical and biological properties. Four possible isomers of 1,2,4-triazole-fused pyrimidines exist, with 1,2,4-triazolo[1,5-a]pyrimidine gaining the most attention due to its variety of applications in agriculture and medicinal chemistry. The systematic nomenclature of these compounds follows established International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across the scientific literature.
The fundamental structure of 1,2,4-triazolo[1,5-a]pyrimidines consists of a triazole ring fused to a pyrimidine ring in a specific orientation. This bicyclic system creates a rigid molecular framework that influences both chemical reactivity and biological activity. The numbering system for these compounds begins with the triazole nitrogen atoms, proceeding systematically around the fused ring system to provide unambiguous structural designation.
Substitution patterns on the triazolopyrimidine core significantly influence compound properties and nomenclature. The compound 7-(Azetidin-3-yloxy)-5-methyl-triazolo[1,5-a]pyrimidine hydrochloride exemplifies complex substitution nomenclature, where the azetidine substituent is connected through position 7 via an oxygen linker, while a methyl group occupies position 5. The hydrochloride designation indicates the salt form, which affects physical and chemical properties.
The molecular formula C9H12ClN5O reflects the complete structural composition, including the chloride counterion. The systematic name provides precise structural information, enabling accurate chemical identification and facilitating database searches and regulatory documentation. This nomenclature system ensures international consistency in chemical communication and documentation.
Significance in Heterocyclic and Medicinal Chemistry
The significance of triazolopyrimidines in heterocyclic chemistry stems from their unique electronic properties and structural versatility. These compounds represent examples of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This electronic configuration contributes to the distinctive chemical behavior and biological activity observed in triazolopyrimidine derivatives.
The medicinal chemistry importance of triazolopyrimidines is evidenced by their vast application in designing novel anti-cancer, antimicrobial, antiviral, antiparasitic, and central nervous system-modulating agents. Recent publications of triazolopyrimidine analogs with diverse biological activities have increased markedly, demonstrating the growing recognition of this scaffold's therapeutic potential. The structural framework provides an excellent platform for medicinal chemists to develop compounds with specific biological targets and improved pharmacological profiles.
One particularly significant aspect of triazolopyrimidine chemistry is the scaffold's ability to serve as a purine surrogate. Since the ring system of triazolopyrimidines is isoelectronic with that of purines, this heterocycle has been proposed as a possible replacement for purine rings in various biological contexts. This property has led to the development of nucleoside analogs and enzyme inhibitors that exploit the structural similarities while offering improved stability or selectivity profiles.
The metal-chelating properties of triazolopyrimidines represent another important aspect of their significance in chemistry. Three of the heterocyclic nitrogen atoms present accessible electron pairs, enabling the formation of various metal complexes. These complexes have been explored for applications in cancer treatment and parasitic disease therapy, demonstrating the versatility of the triazolopyrimidine framework beyond traditional small-molecule drug applications.
Properties
IUPAC Name |
7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14;/h2,5,7,10H,3-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPJKGBSNFKNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune responses .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune responses .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines . For instance, they can inhibit cell growth and induce apoptosis, potentially making them useful for cancer treatment .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction leads to the disruption of cell cycle progression, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, the compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell survival, further enhancing its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, the compound has been shown to affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and accumulates in various cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential.
Biological Activity
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 278.14 g/mol. The compound features a triazole ring fused with a pyrimidine structure, substituted at the 7-position with an azetidine moiety and at the 5-position with a methyl group. The presence of the azetidine group is significant as it may influence both biological activity and pharmacokinetics.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 278.14 g/mol |
| Functional Groups | Triazole, Pyrimidine, Azetidine |
| Salt Form | Hydrochloride |
Neurodegenerative Diseases
Research indicates that triazolopyrimidine derivatives, including this compound, may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds have been shown to stabilize microtubules and inhibit tau protein aggregation, which are critical processes in neurodegeneration.
Anticancer Activity
This compound has also demonstrated promise as an anticancer agent. Studies suggest that it disrupts mitotic processes in cancer cells by interacting with tubulin and tau proteins, leading to altered cell cycle dynamics and apoptosis in various cancer cell lines.
The mechanisms by which this compound exerts its biological effects include:
- Microtubule Stabilization : By binding to tubulin, it stabilizes microtubules, which is crucial for maintaining cellular structure and function.
- Inhibition of Protein Aggregation : It prevents the aggregation of tau proteins, thereby potentially mitigating neurodegenerative processes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through disruption of mitotic spindle formation.
Study on Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored various triazolopyrimidine derivatives for their neuroprotective effects. The results indicated that compounds similar to this compound significantly reduced tau aggregation in vitro. This suggests potential for further development as a therapeutic agent against Alzheimer's disease .
Anticancer Efficacy Evaluation
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity in breast and colon cancer cells. Notably, it induced apoptosis through mitochondrial pathways and showed potential for combination therapy with existing chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the triazole and pyrimidine rings can significantly influence its potency and selectivity against target proteins.
Table 2: Comparison with Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks azetidine substitution | Moderate anticancer activity |
| 7-(Fluoroalkoxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Enhanced lipophilicity | Increased neuroprotective effects |
| 6-(Azetidinyl)-[1,2,4]triazolo[1,5-a]pyrimidines | Different azetidine position | Variable biological activity |
Q & A
Q. How can this compound serve as a precursor for polycondensed heterocycles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
